

Application Notes and Protocols for Di-2-Thienyl Methanone in Photopolymerization Reactions

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Compound of Interest

Compound Name: Methanone, di-2-thienyl-

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Topic: The Use of Di-2-Thienyl Methanone in Photopolymerization Reactions

Audience: Researchers, scientists, and drug development professionals.

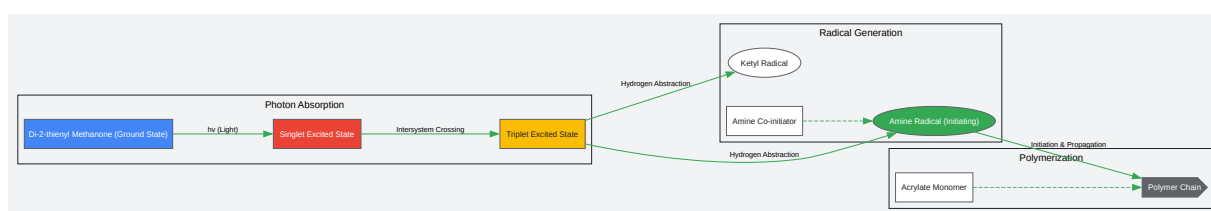
Introduction

Di-2-thienyl methanone, also known as di-2-thienyl ketone, is a promising photoinitiator for free-radical photopolymerization reactions. Its aromatic ketone structure allows for efficient absorption of UV-Vis light, leading to the generation of reactive species that can initiate the polymerization of various monomers, particularly acrylates. This compound is often utilized in multi-component photoinitiating systems, which enhance the overall efficiency of the polymerization process. These systems typically consist of the photosensitizer (di-2-thienyl methanone), a co-initiator (often an amine), and sometimes a third component like an iodonium salt to facilitate electron transfer and generate additional initiating radicals. The use of such systems has been shown to achieve high monomer-to-polymer conversion rates, making di-2-thienyl methanone a valuable tool in applications ranging from coatings and adhesives to 3D printing and the fabrication of biomedical devices.

Mechanism of Action

Di-2-thienyl methanone typically functions as a Type II photoinitiator. Upon absorption of photons, it is excited from its ground state to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet excited state. This excited triplet state of di-2-thienyl methanone is not capable of directly generating radicals but can abstract a hydrogen

atom from a suitable donor molecule, such as an amine co-initiator. This process results in the formation of a ketyl radical and an amine-derived radical. The amine-derived radical is often the primary species responsible for initiating the polymerization of monomer units. In three-component systems that include an iodonium salt, the excited di-2-thienyl methanone can also participate in an electron transfer reaction with the iodonium salt, which then decomposes to generate further initiating radicals, thereby increasing the polymerization efficiency.



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Caption: Type II photoinitiation mechanism of di-2-thienyl methanone.

Quantitative Data Summary

The efficiency of photopolymerization reactions initiated by di-2-thienyl methanone and its derivatives can be quantified by measuring parameters such as the final double bond conversion (DC%) and the rate of polymerization (R_p). The following table summarizes typical data obtained from real-time FT-IR spectroscopy for the photopolymerization of an acrylate monomer (e.g., Trimethylolpropane Triacrylate, TMPTA) using a three-component photoinitiating system.

Photoinitiating System (wt%)	Light Source	Intensity (mW/cm ²)	Final Conversion (DC%)
Di-2-thienyl Methanone (0.5) / Amine (1.0)	365 nm LED	100	75
Di-2-thienyl Methanone (0.5) / Amine (1.0) / Iodonium Salt (1.0)	365 nm LED	100	92[1]
Di-2-thienyl Methanone Derivative 1 (0.5) / Amine (1.0) / Iodonium Salt (1.0)	405 nm LED	150	88
Di-2-thienyl Methanone Derivative 2 (0.5) / Amine (1.0) / Iodonium Salt (1.0)	440 nm LED	120	90[1]

Experimental Protocols

This protocol describes the procedure for monitoring the photopolymerization of an acrylate monomer using a three-component photoinitiating system containing di-2-thienyl methanone.

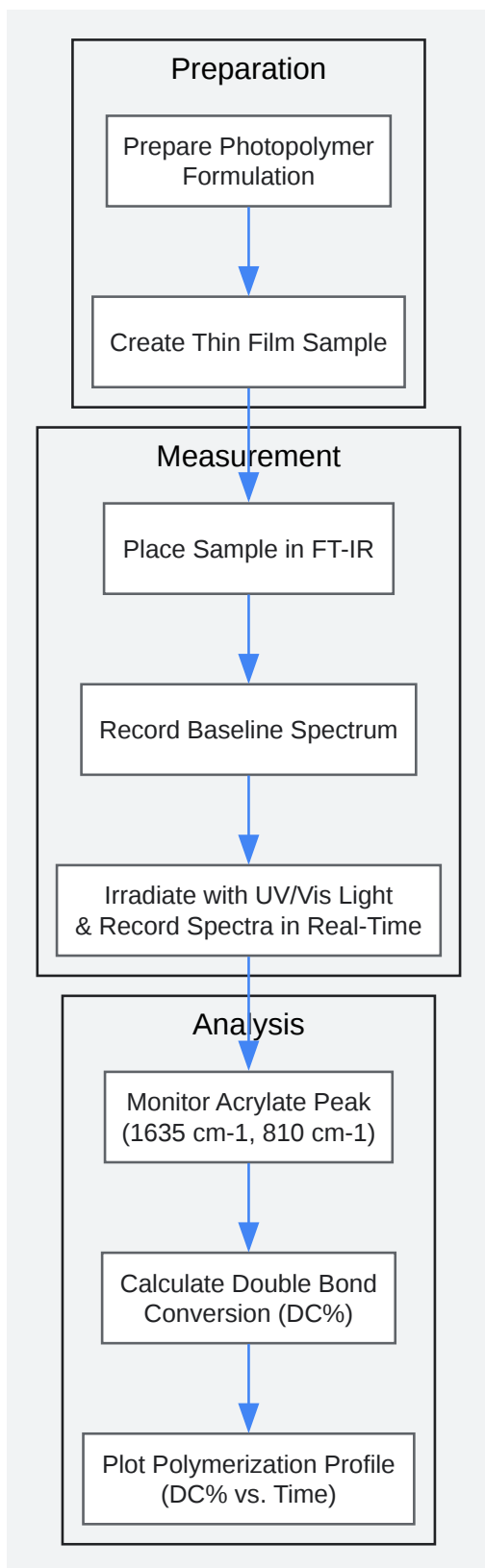
Materials:

- Di-2-thienyl methanone
- Amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB)
- Iodonium salt (e.g., diphenyliodonium hexafluorophosphate)
- Acrylate monomer (e.g., Trimethylolpropane Triacrylate, TMPTA)
- FT-IR spectrometer equipped with a horizontal transmission or ATR setup

- UV/Vis LED light source (e.g., 365 nm or 405 nm) with controlled intensity

Procedure:

- **Formulation Preparation:** Prepare the photopolymerizable formulation by mixing the components in the desired weight percentages. For example, 0.5 wt% di-2-thienyl methanone, 1.0 wt% EDB, 1.0 wt% iodonium salt, and 97.5 wt% TMPTA. Ensure thorough mixing to achieve a homogeneous solution.
- **Sample Preparation:** Place a small drop of the formulation between two polypropylene films to create a thin film of approximately 20 μm thickness.
- **FT-IR Setup:** Position the sample in the FT-IR spectrometer's sample holder.
- **Data Acquisition:**
 - Record a baseline FT-IR spectrum before irradiation.
 - Initiate real-time data collection.
 - After a few seconds of baseline recording, turn on the UV/Vis LED light source positioned to illuminate the sample.
 - Continue recording spectra at regular intervals (e.g., every second) throughout the irradiation period until the reaction reaches a plateau.
- **Data Analysis:**
 - Monitor the decrease in the peak area of the acrylate double bond, typically observed around 1635 cm^{-1} (C=C stretching vibration) and 810 cm^{-1} (C-H out-of-plane bending).^[2]
^[3]
 - Calculate the double bond conversion (DC%) at each time point using the following formula: $\text{DC}(t)\% = (1 - (A(t) / A(0))) * 100$ where $A(t)$ is the peak area at time t , and $A(0)$ is the initial peak area.
 - Plot the DC% as a function of time to obtain the polymerization profile.



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Caption: Workflow for monitoring photopolymerization kinetics.

This protocol is used to determine the depth of cure for a photopolymer formulation containing di-2-thienyl methanone, which is crucial for applications like 3D printing and thick coatings.

Materials:

- Photopolymer formulation as described in Protocol 1.
- A mold of known depth (e.g., a cylindrical silicone mold).
- UV/Vis light source with a defined irradiation area.
- Calipers or a micrometer.

Procedure:

- **Sample Preparation:** Fill the mold with the photopolymer formulation.
- **Irradiation:** Expose the top surface of the sample to the UV/Vis light source for a fixed period (e.g., 60 seconds).
- **Curing Assessment:** After irradiation, remove the uncured liquid resin from the top of the sample using a solvent (e.g., isopropanol).
- **Measurement:** Carefully remove the cured solid polymer from the mold and measure its thickness using calipers or a micrometer. This thickness represents the depth of cure for the given irradiation time and intensity.
- **Optimization:** Repeat the experiment with varying irradiation times and light intensities to determine the optimal curing parameters for the desired application.

Safety and Handling

- Di-2-thienyl methanone and its formulations should be handled in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Acrylate monomers can be skin and respiratory irritants; avoid direct contact and inhalation.
- UV/Vis light sources can be harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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References

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